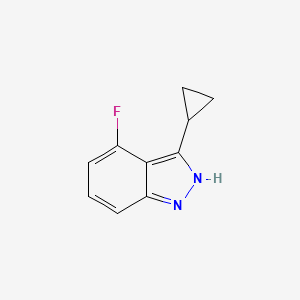

3-Cyclopropyl-4-fluoro-1H-indazole

Description

Structure

3D Structure

Properties

IUPAC Name |

3-cyclopropyl-4-fluoro-2H-indazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FN2/c11-7-2-1-3-8-9(7)10(13-12-8)6-4-5-6/h1-3,6H,4-5H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWFYICVBVCWDMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C3C(=NN2)C=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Architecture, Tautomeric Equilibria, and Conformational Dynamics of 3 Cyclopropyl 4 Fluoro 1h Indazole

Analysis of Indazole Tautomerism: 1H-, 2H-, and 3H-Indazole Forms

Indazole and its derivatives can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers, which differ in the position of the hydrogen atom on the pyrazole (B372694) ring. The 3H-tautomer is generally considered to be a high-energy, non-aromatic species and thus significantly less stable. The equilibrium between the 1H- and 2H-forms is a critical aspect of indazole chemistry, as it dictates the molecule's hydrogen bonding capabilities, electronic distribution, and interaction with biological targets.

For most substituted indazoles, the 1H-tautomer is the more stable form in solution and in the solid state. core.ac.uk This preference is generally attributed to a more favorable delocalization of π-electrons and dipole-dipole interactions. In the case of 3-Cyclopropyl-4-fluoro-1H-indazole, the 1H-tautomer is the expected predominant form. The electronic nature and steric bulk of the substituents at the 3- and 4-positions can influence the tautomeric equilibrium, but a significant shift towards the 2H-tautomer would require strong electronic push from a substituent at a different position, which is not the case here.

| Tautomeric Form | General Stability | Expected Predominance for this compound | Key Structural Feature |

| 1H-Indazole | Generally the most stable tautomer core.ac.uk | High | Hydrogen atom on N1 of the pyrazole ring. |

| 2H-Indazole | Generally less stable than the 1H-tautomer | Low | Hydrogen atom on N2 of the pyrazole ring. |

| 3H-Indazole | Generally unstable and non-aromatic | Negligible | Protonation at the C3 position, disrupting aromaticity. |

Electronic Effects and Reactivity Modulation by Cyclopropyl (B3062369) and Fluorine Substituents on the Indazole System

The cyclopropyl and fluorine substituents at the C3 and C4 positions, respectively, exert significant electronic effects that modulate the reactivity and properties of the indazole ring system.

The cyclopropyl group at the 3-position is known to possess a unique electronic character, behaving as a hybrid between an alkyl group and a double bond. It can donate electron density to the attached aromatic system through σ-π conjugation, a phenomenon known as the "cyclopropyl effect." This electron-donating nature can increase the electron density of the indazole ring, potentially influencing its nucleophilicity and the acidity of the N-H proton. The addition of a cyclopropyl ring can also introduce strain, which may encourage ring-opening reactions under certain conditions. researchgate.net

The fluorine atom at the 4-position is a highly electronegative substituent that exerts a strong electron-withdrawing inductive effect (-I effect). nih.gov This effect decreases the electron density of the benzene (B151609) portion of the indazole ring, making it more susceptible to nucleophilic aromatic substitution under specific conditions. Fluorine can also participate in hydrogen bonding, which can influence intermolecular interactions and crystal packing. ossila.com The presence of fluorine can also impact the lipophilicity of the molecule. nih.gov

| Substituent | Position | Electronic Effect | Impact on Indazole System |

| Cyclopropyl | 3 | Electron-donating (σ-π conjugation) researchgate.net | Increases electron density of the pyrazole and benzene rings. |

| Fluorine | 4 | Electron-withdrawing (Inductive effect, -I) nih.gov | Decreases electron density of the benzene ring. |

Spectroscopic Characterization Techniques for Comprehensive Structural Elucidation (e.g., Nuclear Magnetic Resonance, Infrared Spectroscopy, Mass Spectrometry)

The definitive structural elucidation of this compound relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for determining the connectivity and chemical environment of atoms.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the benzene ring, the N-H proton of the indazole, and the protons of the cyclopropyl group. The chemical shift of the N-H proton can provide evidence for the predominant tautomeric form, typically appearing as a broad singlet at a downfield chemical shift (e.g., δ 10-12 ppm) in the 1H-tautomer. rsc.org The protons of the cyclopropyl ring would appear in the upfield region of the spectrum.

¹³C NMR: The carbon NMR spectrum would show distinct signals for each carbon atom in the molecule. The chemical shifts would be influenced by the electronic effects of the substituents. For instance, the carbon atom attached to the fluorine (C4) would exhibit a large C-F coupling constant. rsc.org

¹⁹F NMR: The fluorine NMR spectrum would show a signal characteristic of an aryl fluoride, with its chemical shift providing information about the electronic environment of the fluorine atom.

Infrared (IR) Spectroscopy provides information about the functional groups present in the molecule. The IR spectrum of this compound would be expected to show a characteristic N-H stretching vibration in the region of 3100-3500 cm⁻¹, which can also help confirm the presence of the 1H-tautomer. rsc.org Absorptions corresponding to C-H stretching of the aromatic and cyclopropyl groups, as well as C=C and C=N stretching vibrations of the indazole ring, would also be present.

Mass Spectrometry (MS) determines the molecular weight and fragmentation pattern of the molecule. The mass spectrum would show a molecular ion peak corresponding to the exact mass of C₁₀H₉FN₂. The fragmentation pattern can provide further structural information by showing the loss of specific fragments, such as the cyclopropyl group or HCN.

| Spectroscopic Technique | Expected Key Features for this compound |

| ¹H NMR | Broad N-H singlet (δ ~10-12 ppm), aromatic proton signals, upfield cyclopropyl proton signals. rsc.org |

| ¹³C NMR | Signal for C4 with large C-F coupling constant, distinct signals for all other carbons. rsc.org |

| ¹⁹F NMR | Signal characteristic of an aryl fluoride. |

| IR Spectroscopy | N-H stretching vibration (~3100-3500 cm⁻¹), C-H, C=C, and C=N stretching vibrations. rsc.org |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of C₁₀H₉FN₂. |

Theoretical and Computational Analyses of Conformation and Tautomeric Interconversions of this compound

In the absence of extensive experimental data, theoretical and computational methods, such as Density Functional Theory (DFT), are invaluable for predicting the molecular properties of this compound. researchgate.netrsc.org

Conformational Analysis: The primary conformational flexibility in this molecule arises from the rotation of the cyclopropyl group relative to the plane of the indazole ring. Computational modeling can be used to determine the preferred rotational conformation by calculating the potential energy surface as a function of the dihedral angle between the cyclopropyl ring and the indazole system. The lowest energy conformation will likely be one that minimizes steric hindrance between the cyclopropyl protons and the adjacent atoms of the indazole ring.

Tautomeric Interconversions: Computational chemistry can be employed to calculate the relative energies of the 1H-, 2H-, and 3H-tautomers. rsc.org These calculations typically confirm the greater stability of the 1H-tautomer. Furthermore, the transition state for the interconversion between the 1H- and 2H-tautomers can be located, and the activation energy for this process can be calculated. This provides insight into the kinetic stability of the individual tautomers and the likelihood of observing a dynamic equilibrium. The calculated HOMO and LUMO energies can also offer insights into the molecule's electronic properties and reactivity. researchgate.net

| Computational Analysis | Predicted Outcome for this compound |

| Conformational Analysis | Determination of the lowest energy rotational conformer of the cyclopropyl group. |

| Tautomer Energy Calculation | Confirmation of the 1H-tautomer as the most stable form. rsc.org |

| Transition State Analysis | Calculation of the activation energy for the 1H to 2H tautomeric interconversion. |

| Frontier Molecular Orbitals | Calculation of HOMO-LUMO energy gap to predict electronic properties. researchgate.net |

Computational Chemistry and Advanced Molecular Modeling of 3 Cyclopropyl 4 Fluoro 1h Indazole

Application of Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods) for Electronic Property Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic electronic nature of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to predict a variety of electronic properties that govern molecular reactivity and intermolecular interactions. For 3-Cyclopropyl-4-fluoro-1H-indazole, these calculations provide critical insights into its stability, reactivity, and potential as a pharmacophore.

DFT studies on related fluorinated and substituted indazoles have established the importance of such calculations. researchgate.netrsc.orgnih.gov The fluorine atom at the 4-position, being highly electronegative, acts as an electron-withdrawing group. This substitution can tune the molecule's electronic properties, including its dipole moment and the energy of its frontier molecular orbitals. ossila.com The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are particularly important. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a crucial indicator of chemical reactivity and kinetic stability. researchgate.net

Table 1: Predicted Electronic Properties of a Representative Fluorinated Indazole Derivative (Illustrative) Calculations are typically performed using DFT with a basis set such as 6-311++G(d,p).

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating capability; relevant for charge-transfer interactions. |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability; relevant for nucleophilic attacks. |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Correlates with chemical stability; a larger gap implies lower reactivity. |

| Dipole Moment | 3.5 D | Measures polarity; influences solubility and non-bonding interactions. |

The molecular electrostatic potential (MEP) map is another valuable output, visualizing the electron density distribution and highlighting regions prone to electrophilic or nucleophilic attack. For this compound, the MEP would likely show negative potential around the nitrogen atoms of the pyrazole (B372694) ring and the fluorine atom, indicating regions favorable for hydrogen bond donation, while the N-H group would present a positive potential, acting as a hydrogen bond donor.

Molecular Docking and Virtual Screening Techniques for Predicting Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. It is instrumental in drug discovery for identifying potential drug candidates and elucidating their binding mechanisms at the molecular level. researchgate.net The indazole core is a well-established pharmacophore for kinase inhibitors, and derivatives have been extensively studied using docking simulations against targets like VEGFR2, FGFR1, and Pim kinases. nih.govnih.gov

For this compound, docking studies would be employed to predict its binding affinity and pose within the ATP-binding site of various kinases. The indazole's N-H group typically forms a crucial hydrogen bond with a backbone carbonyl in the hinge region of the kinase, a canonical interaction for many kinase inhibitors. The 4-fluoro substituent can modulate potency and bioavailability. nih.gov For instance, studies on HIF-1 inhibitors showed that a fluoro substitution at the ortho position of an attached benzene (B151609) ring was critical for activity. nih.gov The cyclopropyl (B3062369) group at the C3 position will occupy a specific hydrophobic pocket, and its orientation can significantly impact binding affinity.

Virtual screening campaigns could use the this compound scaffold as a query to search large compound libraries for molecules with similar binding properties. The predicted binding energy or docking score is used to rank compounds, prioritizing those with the most favorable predicted interactions for experimental testing.

Table 2: Example Docking Results for Related Indazole-Based Kinase Inhibitors The data represents typical docking scores and key interactions observed in published studies.

| Target Kinase | PDB Code | Example Ligand | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|---|---|

| VEGFR2 | 3EWH | Arylsulphonyl indazole | -55.5 | Cys919, Asp1046 (H-bonds) |

| GSK3β | 1Q41 | Indazole derivative | -9.8 | Val135, Pro136 (Hydrophobic) |

| ROCK1 | 2ETR | 6-Fluoroindazole derivative | -8.5 | Met156, Asp216 (H-bonds) |

In a docking simulation of this compound, the indazole core would be expected to form hydrogen bonds in the hinge region, while the cyclopropyl and fluoro-substituted benzene ring portions would engage in hydrophobic and specific polar interactions within the active site. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies for Indazole Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the chemical structure of compounds with their biological activity using statistical models. nih.gov For indazole derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) have been successfully applied to develop predictive models for designing more potent inhibitors. researchgate.netnih.gov

These models provide contour maps that visualize the regions where modifications to the molecular structure are likely to increase or decrease activity. For example, a CoMFA steric map might indicate that a bulky group is favored in a certain region, while an electrostatic map might show that a positive charge is preferred elsewhere. nih.gov Such studies on indazole-based HIF-1α inhibitors have provided a structural framework for designing new, more potent compounds. nih.gov

A QSAR study involving this compound would analyze its specific structural features:

Steric/Shape Properties: The size and shape of the cyclopropyl group would be a key descriptor.

Electronic Properties: The electron-withdrawing effect of the 4-fluoro substituent would be quantified by descriptors related to partial charges or electrostatic fields.

Hydrophobicity: The logP value, influenced by both the cyclopropyl and fluoro groups, would be a critical parameter.

Table 3: Common Descriptors Used in QSAR Models for Heterocyclic Inhibitors

| Descriptor Type | Example Descriptor | Information Encoded |

|---|---|---|

| Electronic | Partial Atomic Charges, Dipole Moment | Distribution of electrons, polarity. |

| Steric | Molecular Volume, Surface Area | Size and shape of the molecule. |

| Topological | Wiener Index, Kappa Shape Indices | Atomic connectivity and molecular branching. |

| Hydrophobic | LogP, Molar Refractivity | Lipophilicity and partitioning behavior. |

| 3D-QSAR Fields | CoMFA/CoMSIA Fields | Steric, electrostatic, hydrophobic, H-bond donor/acceptor fields. |

Conformational Analysis and Molecular Dynamics Simulations of this compound in Biological Contexts

While docking provides a static snapshot of ligand binding, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability of the ligand-protein complex and the conformational changes that occur over time. nih.gov MD simulations have been used to validate docking poses of indazole inhibitors and to assess their stability in the active sites of targets like HIF-1α and various kinases. nih.govresearchgate.netnih.gov

A key aspect for this compound is its conformational flexibility. NMR studies and ab initio calculations on related N-cyclopropyl amides have revealed unexpected conformational preferences, with the molecule adopting an ortho conformation around the N-cPr bond rather than the typical anti conformation. nih.gov Similarly, computational studies on cyclopropyl methyl ketone show a preference for the s-cis conformation. uwlax.edu The cyclopropane (B1198618) ring itself has a unique electronic character that can influence the conformation of adjacent substituents. rsc.org

An MD simulation of this compound bound to a kinase would involve several steps:

The system (protein, ligand, water, ions) is placed in a simulation box.

The energy of the system is minimized to remove steric clashes.

The system is gradually heated and equilibrated under physiological conditions.

A production simulation is run for tens to hundreds of nanoseconds.

Table 4: Typical Analyses from an MD Simulation of a Ligand-Protein Complex

| Analysis Type | Metric | Insights Gained |

|---|---|---|

| Complex Stability | RMSD (Root-Mean-Square Deviation) | Measures conformational changes over time; low, stable RMSD suggests a stable complex. |

| Local Flexibility | RMSF (Root-Mean-Square Fluctuation) | Identifies flexible and rigid regions of the protein and ligand. |

| Key Interactions | Hydrogen Bond Occupancy | Quantifies the stability of specific hydrogen bonds between the ligand and protein. |

| Binding Energy | MM/PBSA or MM/GBSA | Estimates the free energy of binding, providing a more rigorous prediction of affinity than docking scores. |

| Conformational Sampling | Dihedral Angle Distribution | Explores the preferred conformations of the ligand's rotatable bonds within the active site. |

These computational approaches provide a multi-faceted understanding of this compound, from its fundamental electronic structure to its dynamic behavior within a biological target, thereby accelerating its potential development as a novel therapeutic agent.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4-fluoro-1H-indazole |

| 6-fluoroindazole |

| Axitinib |

| Linifanib |

| Niraparib (B1663559) |

| Pazopanib |

| YC-1 (Lificiguat) |

Biological Target Identification and Mechanistic Elucidation for 3 Cyclopropyl 4 Fluoro 1h Indazole and Its Derivatives

Broad Spectrum of Biological Activities Associated with Indazole Derivatives

Indazole derivatives have demonstrated a remarkable range of pharmacological effects, positioning them as versatile candidates for drug development. researchgate.netnih.gov Their structural similarity to biological molecules like adenine (B156593) and guanine (B1146940) allows them to interact readily with biopolymers in living systems. researchgate.net

Anti-Cancer: The indazole nucleus is a key component of several FDA-approved anti-cancer drugs, such as Axitinib, Pazopanib, and Entrectinib. researchgate.netrsc.orgrsc.org Research has shown that indazole derivatives can inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and disrupt cell migration and invasion. rsc.orgrsc.org These compounds have been investigated as inhibitors of various targets crucial for tumor growth and survival, including fibroblast growth factor receptor (FGFR), Pim kinases, and aurora kinases. nih.govresearchgate.net

Anti-inflammatory: Indazole derivatives have exhibited significant anti-inflammatory properties. mdpi.comscilit.com Studies have shown their ability to inhibit key mediators of inflammation, such as cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). scilit.comnih.gov This suggests their potential in treating a range of inflammatory conditions.

Antimicrobial: The antimicrobial activity of indazole derivatives has also been a subject of investigation. nih.govorientjchem.orgbookpi.org Certain derivatives have shown efficacy against various bacterial and fungal strains. nih.govorientjchem.orgbookpi.org Notably, some 2H-indazole derivatives have demonstrated potent antiprotozoal activity, in some cases surpassing the efficacy of the standard drug metronidazole. mdpi.com Furthermore, a novel class of indazole derivatives has been identified as inhibitors of bacterial DNA gyrase B, a validated target for antibacterial drugs, showing promise against clinically important Gram-positive pathogens. nih.gov

In Vitro and Ex Vivo Investigation of Specific Molecular Targets

The therapeutic effects of 3-Cyclopropyl-4-fluoro-1H-indazole and its derivatives are underpinned by their interaction with specific molecular targets. Extensive in vitro and ex vivo studies have been conducted to elucidate these interactions.

Kinase Enzyme Inhibition Profiles and Selectivity

Kinases are a major class of enzymes that play a critical role in cell signaling and are frequently dysregulated in diseases like cancer. Indazole derivatives have emerged as potent inhibitors of various kinases.

FGFR (Fibroblast Growth Factor Receptor): Derivatives of 1H-indazol-3-amine have been designed and identified as potent inhibitors of FGFR1. nih.govnih.gov Structural modifications, such as the introduction of a fluorine atom on the phenyl ring, have been shown to significantly enhance inhibitory activity. nih.gov

Pim Kinases: A series of 3-(pyrazin-2-yl)-1H-indazole derivatives have been developed as potent, pan-Pim kinase inhibitors, which are attractive targets for cancer therapy due to their role in regulating tumorigenesis. nih.gov

ALK (Anaplastic Lymphoma Kinase): Entrectinib, an indazole-based drug, is an inhibitor of anaplastic lymphoma kinase. researchgate.net

JAK (Janus Kinase): Novel 1H-indazole analogs have been discovered as selective pan-Janus kinase (JAK) inhibitors, with potential for treating inflammatory diseases. nih.gov

RIP2 (Receptor-Interacting Protein 2) Kinase: A potent and highly selective inhibitor of RIP2 kinase, 6-(tert-Butylsulfonyl)-N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine, has been identified for the potential treatment of chronic inflammatory diseases. nih.gov

EGFR (Epidermal Growth Factor Receptor): While primarily known as anti-cancer agents, EGFR inhibitors are also being explored for their anti-inflammatory potential. elsevierpure.com

PLK4 (Polo-like kinase 4): (3-aryl-1H-indazol-6-yl)spiro[cyclopropane-1,3'-indolin]-2'-ones have been identified as potent and selective inhibitors of PLK4, showing in vivo anticancer activity. nih.gov

A summary of the inhibitory activity of certain indazole derivatives is presented in the table below.

| Compound/Derivative Class | Target Kinase | IC50 Value | Reference |

| 6-(3-methoxyphenyl)-1H-indazol-3-amine derivative (7n) | FGFR1 | 15.0 nM | nih.gov |

| Indazole derivative (14d) | FGFR1 | 5.5 nM | nih.gov |

| 3-(pyrazin-2-yl)-1H-indazole derivative (13o) | Pan-Pim | Potent inhibitor | nih.gov |

| 6-(tert-Butylsulfonyl)-N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine (165) | RIP2 | 5 nM | nih.gov |

| 4-fluoro-N-(4-(3-(trifluoromethyl)phenoxy)pyrimidin-5-yl)benzamide (4d) | EGFR | Low micromolar | elsevierpure.com |

| (3-aryl-1H-indazol-6-yl)spiro[cyclopropane-1,3'-indolin]-2'-one (13b) | PLK4 | Potent inhibitor | nih.gov |

Ion Channel Modulation and Associated Signaling Pathways

Ion channels are crucial for a multitude of physiological processes, and their modulation represents a significant therapeutic strategy. aspet.orgsophion.commdpi.com

Orai/CRAC Channels: Indazole derivatives have been identified as blockers of the Calcium Release-Activated Calcium (CRAC) channels, which are vital for T-cell activation and immune responses. nih.govnih.govmdpi.com Specifically, 1-(cyclopropylmethyl)-N-(3-fluoropyridin-4-yl)-1H-indazole-3-carboxamide (4k) has been characterized as a selective CRAC channel blocker. nih.gov The specific regiochemistry of the 3-carboxamide group on the indazole ring is critical for this inhibitory activity. nih.gov The action of these blockers appears to be downstream of the initial signaling events that activate the channel. nih.gov

Receptor Binding and Activation Studies

The interaction of indazole derivatives with various receptors is another area of active investigation.

Glucocorticoid Receptor: Indazole ether-based compounds have been developed as selective glucocorticoid receptor modulators (SGRMs) for the potential treatment of airway inflammation. nih.gov

Cannabinoid Receptor: While not a primary focus of the provided information, the broad biological activities of indazoles suggest that interactions with other receptors, such as cannabinoid receptors, could be a potential area for future research.

Exploration of Other Identified Biological Pathways and Interactions

The therapeutic effects of indazole derivatives extend to other biological pathways.

PI3K/AKT/mTOR Pathway: A series of 3-amino-1H-indazole derivatives have been shown to inhibit the PI3K/AKT/mTOR signaling pathway, which is frequently overactive in cancer cells. One derivative, W24, demonstrated broad-spectrum antiproliferative activity and was found to induce cell cycle arrest and apoptosis. nih.gov

p53/MDM2 Pathway: An indazole derivative, compound 6o, was found to affect apoptosis and the cell cycle, potentially through the inhibition of Bcl2 family members and the p53/MDM2 pathway. researchgate.net

Structure-Activity Relationship (SAR) Elucidation for this compound Analogs

Understanding the structure-activity relationship (SAR) is crucial for optimizing the potency and selectivity of drug candidates. For indazole derivatives, SAR studies have provided valuable insights.

Substitution on the Indazole Core: Modifications at different positions of the indazole ring have been shown to significantly impact activity. For instance, in the development of bacterial GyrB inhibitors, efforts were focused on the C6 and C7 positions of the indazole core to enhance enzymatic and antibacterial activity. nih.gov

Amide Linker Regiochemistry: In the context of CRAC channel blockers, the specific placement of the amide linker at the 3-position of the indazole ring (3-carboxamide) is essential for inhibitory activity, as the reverse amide isomer was found to be inactive. nih.gov

Substituents on Phenyl Rings: For FGFR inhibitors, substitutions on the phenyl ring attached to the indazole core have been systematically explored. The addition of larger groups like ethoxy and isopropoxy, as well as the introduction of a fluorine atom, led to improved inhibitory potency. nih.gov

Role of Cyclopropyl (B3062369) Group: In the development of discoidin domain receptor inhibitors, the incorporation of a cyclopropyl group was found to be beneficial for improving activity and selectivity. nih.gov

These SAR studies are instrumental in the rational design of more effective and selective this compound analogs for various therapeutic applications.

The Role of the Cyclopropyl Moiety in Ligand-Target Binding Affinity and Selectivity

The incorporation of a cyclopropyl group into drug molecules is a widely used strategy in medicinal chemistry to enhance a variety of pharmacological properties. acs.orgnih.gov This small, rigid ring system can significantly influence a molecule's potency, selectivity, and metabolic stability. acs.orgresearchgate.net

The cyclopropyl fragment can enhance binding affinity through several mechanisms. Its rigid nature can help to pre-organize the ligand into a conformation that is favorable for binding to its biological target, thus reducing the entropic penalty upon binding. iris-biotech.dersc.org The unique electronic properties of the cyclopropyl ring, which has enhanced π-character in its C-C bonds, can lead to favorable interactions with the target protein, including hydrophobic and C–H⋯π interactions. acs.orgrsc.org

Furthermore, the cyclopropyl moiety can contribute to selectivity by introducing specific steric constraints that favor binding to the desired target over off-target proteins. nih.gov Its compact size allows it to fit into well-defined binding pockets, while its three-dimensional structure can be exploited to achieve directional interactions.

Table 1: Effects of Cyclopropyl Substitution on Drug Properties

| Property | Effect of Cyclopropyl Moiety | References |

| Potency | Can enhance potency by contributing to a more favorable binding entropy and introducing specific interactions. | acs.orgnih.gov |

| Metabolic Stability | Can increase metabolic stability by blocking sites susceptible to oxidation. | acs.orgiris-biotech.de |

| Selectivity | Can improve selectivity by imposing conformational constraints and enabling specific interactions. | nih.gov |

| Brain Permeability | Can increase brain permeability. | acs.orgnih.gov |

| Plasma Clearance | Can decrease plasma clearance. | acs.orgnih.gov |

The Influence of Fluorine Substitution on Biological Activity and Molecular Recognition

Fluorine is a bioisostere of the hydrogen atom and its incorporation into drug candidates is a common tactic in medicinal chemistry to modulate their physicochemical and biological properties. nih.govresearchgate.net The small size of the fluorine atom allows it to replace hydrogen without significant steric hindrance, while its high electronegativity can profoundly alter the electronic properties of the molecule. nih.govmdpi.com

In the context of this compound, the fluorine atom at the 4-position of the indazole ring is expected to be electron-withdrawing, which can modulate the electronic properties of the aromatic system and influence its interactions with the biological target. ossila.com The fluorine atom can also participate in non-covalent interactions such as hydrogen bonds and halogen bonds, which can contribute to binding affinity and selectivity. rsc.org

Table 2: Impact of Fluorine Substitution on Drug Candidate Properties

| Property | Influence of Fluorine Substitution | References |

| Binding Affinity | Can increase binding affinity through favorable electrostatic interactions and hydrogen bonding. | nih.gov |

| Metabolic Stability | Increases metabolic stability by blocking metabolically labile sites. | nih.govfrontiersin.orgnih.gov |

| Lipophilicity | Generally increases lipophilicity, which can affect cell membrane permeability. | mdpi.comnih.gov |

| pKa | Can alter the pKa of nearby functional groups, affecting bioavailability. | nih.gov |

| Molecular Conformation | Can influence molecular conformation through stereoelectronic effects. | mdpi.com |

Rational Design Through Systematic Variation of Indazole Substituents

The indazole core is considered a "privileged scaffold" in drug discovery, particularly for the development of kinase inhibitors. rsc.orgpharmablock.compharmablock.com This is due to its ability to form key hydrogen bonding interactions with the hinge region of many protein kinases. pharmablock.com The systematic variation of substituents at different positions of the indazole ring is a powerful strategy for optimizing the potency, selectivity, and pharmacokinetic properties of these inhibitors. nih.govelsevierpure.com

Structure-activity relationship (SAR) studies on various indazole-based compounds have revealed that substitutions at the C3, C4, C5, C6, and N1 positions can have a significant impact on their biological activity. acs.orgnih.gov For instance, in a series of 1,3-disubstituted indazoles developed as HIF-1 inhibitors, the nature of the substituent at the C3 position was found to be crucial for high inhibitory activity. nih.gov Similarly, for indazole arylsulfonamides acting as CCR4 antagonists, substitutions at the C4 position with methoxy- or hydroxyl-containing groups resulted in more potent compounds. acs.org

The rational design of novel indazole derivatives often involves computational methods such as molecular docking and quantitative structure-activity relationship (QSAR) studies to predict the binding modes and affinities of new analogs. nih.govnih.gov This approach allows for the targeted synthesis of compounds with improved properties, accelerating the drug discovery process.

Dissection of Biological Activity Mechanisms at the Molecular and Cellular Levels

Indazole derivatives have been shown to exert their biological effects through various mechanisms, often by inhibiting the activity of specific enzymes or by modulating cellular signaling pathways. nih.govbiotech-asia.orgnih.gov For example, many indazole-based compounds have been developed as potent inhibitors of protein kinases, which are key regulators of cell growth, proliferation, and survival. rsc.orgrsc.org By blocking the activity of these kinases, such as FLT3 in acute myeloid leukemia, these compounds can induce apoptosis and inhibit tumor growth. nih.govrsc.org

At the cellular level, the effects of indazole derivatives can be investigated using a variety of techniques, including cell proliferation assays, apoptosis assays, and cell cycle analysis. rsc.orgrsc.org For instance, a study on a series of indazole derivatives showed that the most potent compound, 2f, inhibited cell proliferation, induced apoptosis, and suppressed tumor growth in a mouse model of breast cancer. rsc.org Mechanistic studies revealed that this compound promoted apoptosis via the ROS-mitochondrial apoptotic pathway. rsc.org

Understanding the precise molecular and cellular mechanisms of action of this compound and its derivatives is crucial for their further development as therapeutic agents. This knowledge can help in identifying potential biomarkers for patient selection and in designing combination therapies to overcome drug resistance.

Bioisosteric Design Strategies Utilizing the Indazole Scaffold

Bioisosterism, the replacement of a functional group in a molecule with another group that has similar physical or chemical properties, is a fundamental strategy in drug design. researchgate.netresearchgate.net The indazole ring is a well-established bioisostere for other aromatic systems, most notably phenol (B47542) and indole (B1671886). pharmablock.compharmablock.comnih.gov

The replacement of a phenol group with an indazole can offer several advantages. Indazoles are generally more lipophilic and less susceptible to phase I and II metabolism compared to phenols, which can lead to improved pharmacokinetic properties. pharmablock.compharmablock.com Furthermore, the indazole ring contains an additional nitrogen atom that can act as a hydrogen bond acceptor, potentially leading to improved binding affinity with the target protein. pharmablock.com

The indazole scaffold has also been successfully used as a bioisostere for indole in the development of antagonists for the serotonin (B10506) 5-HT3 receptor. acs.org This highlights the versatility of the indazole ring in mimicking the key interactions of other important pharmacophores. Scaffold hopping, a computational technique used to identify novel core structures with similar properties to a known active scaffold, has also been employed to discover new indazole-based inhibitors. researchgate.net

Emerging Research Directions and Future Perspectives for 3 Cyclopropyl 4 Fluoro 1h Indazole

Pursuit of Novel and Highly Efficient Synthetic Routes with Enhanced Atom Economy and Sustainability

Green chemistry principles are being increasingly integrated into the synthesis of heterocyclic compounds. This includes the use of safer solvents, recyclable catalysts, and energy-efficient reaction conditions, such as microwave-assisted or ultrasound-mediated synthesis. For indazole synthesis specifically, research has focused on one-pot, multi-component reactions that maximize the incorporation of starting materials into the final product, thereby enhancing atom economy. For instance, the use of heterogeneous catalysts, such as copper oxide nanoparticles on activated carbon, has shown promise in the sustainable synthesis of indazoles, offering advantages like easy separation and catalyst recyclability. While specific green routes for 3-cyclopropyl-4-fluoro-1H-indazole are not extensively detailed in current literature, the general advancements in indazole synthesis provide a strong foundation for future work. The development of a 100% atom-economical, reagent-free, and scalable synthetic method for related compounds, such as the iodosulfenylation of alkynes, highlights the potential for creating highly efficient syntheses for complex targets.

Key Green Chemistry Approaches in Heterocyclic Synthesis:

| Approach | Description | Advantages |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to heat reactions. | Reduced reaction times, increased yields, and often cleaner reactions. |

| Ultrasound-Mediated Synthesis | Employs ultrasonic waves to promote chemical reactions. | Enhanced reaction rates and yields. |

| Multi-Component Reactions (MCRs) | Combines three or more reactants in a single step to form a complex product. | High atom economy, reduced waste, and simplified procedures. |

| Heterogeneous Catalysis | Uses catalysts in a different phase from the reactants. | Easy separation of the catalyst from the reaction mixture and potential for recycling. |

| Use of Green Solvents | Employs environmentally friendly solvents like water or PEG-400. | Reduced toxicity and environmental impact. |

Identification and Validation of Unexplored Biological Targets for Indazole Compounds

Indazole derivatives have demonstrated a wide array of pharmacological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. Approved drugs containing the indazole scaffold, such as niraparib (B1663559) and pazopanib, underscore the therapeutic potential of this heterocyclic system. However, the full spectrum of biological targets for many indazole derivatives, including this compound, remains to be elucidated.

Current research indicates that indazole-based compounds can act as inhibitors for a variety of enzymes and receptors. These include:

Kinase Inhibitors: Many indazole derivatives target protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer. Examples include inhibitors of Aurora kinases, AXL kinase, and Janus kinases (JAKs).

Enzyme Inhibitors: Indazoles have been identified as inhibitors of enzymes such as indoleamine-2,3-dioxygenase 1 (IDO1), a target in cancer immunotherapy, and phosphodiesterases (PDEs), which are relevant in various diseases.

Receptor Modulators: Some indazoles act as agonists or antagonists for receptors like the estrogen receptor and farnesoid X receptor.

The unique structural features of this compound, with its cyclopropyl (B3062369) and fluorine substituents, may confer selectivity for novel or underexplored biological targets. Future research will likely focus on comprehensive screening against a broad panel of enzymes and receptors to identify new mechanisms of action and potential therapeutic applications for this specific compound and its analogs.

Integration of Cutting-Edge Computational Techniques for Rational Drug Design and Optimization

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, enabling the rational design and optimization of drug candidates. These techniques are being applied to indazole derivatives to understand their structure-activity relationships (SAR) and to guide the synthesis of more potent and selective compounds.

Key Computational Techniques in Drug Design:

| Technique | Application |

| Molecular Docking | Predicts the preferred orientation of a molecule when bound to a target protein, helping to understand binding modes and energies. |

| Density Functional Theory (DFT) | A quantum mechanical method used to study the electronic structure of molecules, providing insights into their reactivity and properties. |

| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms and molecules over time, providing a dynamic view of ligand-protein interactions. |

For indazole derivatives, docking studies have been instrumental in elucidating binding interactions with target proteins like kinases and in guiding the optimization of inhibitor potency. DFT studies have been used to analyze the electronic properties of indazole compounds, which can influence their biological activity. The integration of these computational methods allows for a more targeted and efficient drug design process, reducing the time and cost associated with synthesizing and testing new compounds. For this compound, these techniques can be used to predict its binding affinity for various targets and to design modifications that could enhance its therapeutic profile.

Synergistic Application of Fragment-Based Drug Design and Structure-Based Drug Design Principles

Fragment-based drug discovery (FBDD) and structure-based drug design (SBDD) are powerful and complementary approaches for identifying and optimizing lead compounds. FBDD starts with the identification of small, low-molecular-weight fragments that bind weakly to a biological target. These fragments are then grown or linked together, guided by structural information from techniques like X-ray crystallography, to create more potent molecules.

The indazole scaffold itself can be considered a privileged fragment that has been successfully utilized in FBDD campaigns. For example, an indazole fragment was the starting point for the development of potent AXL kinase inhibitors. The process involved identifying an initial indazole fragment hit, followed by screening an expanded library of fragments and subsequent optimization guided by docking studies.

The synergy between FBDD and SBDD is crucial for success. Structural information provides the blueprint for how to elaborate a fragment, ensuring that modifications enhance binding affinity and selectivity. This approach is particularly valuable for developing inhibitors for challenging targets. In the context of this compound, FBDD could be used to identify initial binding fragments, which are then elaborated using the core scaffold of this compound, with SBDD guiding the placement of the cyclopropyl and fluoro groups to maximize interactions with the target protein. A modular synthetic platform that allows for the systematic elaboration of fragment hits in three dimensions can further accelerate this process.

Potential Translational Research Avenues and Broadening Therapeutic Applications of Indazole Derivatives

The diverse biological activities of indazole derivatives suggest a wide range of potential therapeutic applications that are yet to be fully explored. While many indazole-based drugs are focused on oncology, there is growing interest in their potential for treating other conditions, including cardiovascular diseases, inflammatory disorders, and infectious diseases.

Translational research will be key to moving promising indazole compounds from the laboratory to the clinic. This involves preclinical studies to evaluate efficacy and safety in animal models, as well as the identification of biomarkers to guide clinical development. For instance, some indazole derivatives are being investigated in clinical trials for conditions like LMNA-related dilated cardiomyopathy.

The future of this compound and related compounds will depend on a multidisciplinary approach that combines innovative synthesis, comprehensive biological profiling, and advanced drug design strategies. The exploration of new therapeutic areas, such as neurodegenerative diseases or metabolic disorders, could open up new avenues for this versatile class of compounds. The ability to modify the indazole core at various positions allows for the fine-tuning of its pharmacological properties, offering the potential to develop highly selective and effective therapies for a broad spectrum of diseases.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-Cyclopropyl-4-fluoro-1H-indazole, and what reaction conditions are critical for successful cyclopropane ring formation?

- Methodological Answer : A common approach involves introducing the cyclopropyl group via ketone intermediates under reflux conditions. For example, cyclopropyl ketones can react with hydrazine derivatives in acetic acid with sodium acetate as a catalyst, followed by fluorination at the 4-position using electrophilic fluorinating agents (e.g., Selectfluor®). Key parameters include maintaining anhydrous conditions during cyclopropane ring formation to avoid hydrolysis and optimizing reaction time (3–5 hours) to balance yield and purity . Purification typically involves recrystallization from DMF/acetic acid mixtures to isolate the indazole core.

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR are critical for confirming the cyclopropyl ring (characteristic δ 0.5–1.5 ppm protons) and fluorine substitution (via F NMR or coupling patterns in H NMR).

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, especially for distinguishing regioisomers.

- HPLC-PDA : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients, calibrated against certified reference standards (e.g., EP/JP pharmacopeial guidelines) .

- X-ray Crystallography : Resolves ambiguities in regiochemistry for crystalline derivatives .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing this compound derivatives with sterically hindered substituents?

- Methodological Answer :

- Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility of bulky intermediates.

- Catalysis : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl-cyclopropane bond formation, with careful ligand selection (e.g., SPhos) to mitigate steric effects .

- Microwave-Assisted Synthesis : Reduces reaction time and improves yields for thermally sensitive intermediates (e.g., nitro or iodo derivatives) .

- Yield Tracking : Monitor by LC-MS at intermediate stages to identify bottlenecks (e.g., incomplete fluorination or cyclopropane ring opening) .

Q. How should contradictions in biological activity data for fluorinated indazoles across studies be analyzed?

- Methodological Answer :

- Meta-Analysis Framework : Compare assay conditions (e.g., cell lines, incubation times) and compound purity (HPLC data) to identify confounding variables. For example, discrepancies in IC values may arise from residual solvents (e.g., DMSO) affecting cell viability .

- Structural-Activity Relationship (SAR) Reassessment : Use crystallographic data to confirm substituent orientation; misassigned regioisomers (e.g., 4-fluoro vs. 5-fluoro) can lead to false SAR conclusions .

- Dose-Response Validation : Repeat assays with independently synthesized batches to rule out batch-specific impurities .

Q. What strategies resolve conflicting crystallographic or spectral data for substituted indazoles?

- Methodological Answer :

- Multi-Technique Cross-Validation : Combine X-ray diffraction with H-C HSQC NMR to assign ambiguous proton environments (e.g., distinguishing cyclopropyl CH from aromatic protons) .

- Dynamic NMR Studies : Probe temperature-dependent splitting in H NMR to detect conformational flexibility in the cyclopropyl ring, which may explain crystallographic disorder .

- Reference Standards : Use certified materials (e.g., EP Impurity I/J) to calibrate analytical instruments and verify peak assignments .

Data Contradiction Analysis

Q. How can researchers address inconsistencies in reported solubility or stability profiles of this compound?

- Methodological Answer :

- Controlled Stability Studies : Conduct accelerated degradation tests (40°C/75% RH) with HPLC monitoring to identify degradation products (e.g., hydrolyzed cyclopropane or defluorinated byproducts) .

- Solvent Screening : Use a standardized panel (e.g., DMSO, ethanol, PBS) to assess pH- and solvent-dependent solubility, as conflicting data may stem from unstated excipients .

- Interlab Reproducibility : Collaborate with multiple labs to validate protocols, ensuring parameters like sonication time or centrifugation speed are consistent .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.